molecular formula C22H17N5O2 B403327 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE

4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE

Katalognummer: B403327
Molekulargewicht: 383.4g/mol
InChI-Schlüssel: ATSUVENOLUQPBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazone linkage, and a benzamide moiety. The presence of these functional groups endows the compound with a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide typically involves the condensation of 5-oxo-1,3-diphenyl-1,5-dihydro-pyrazole-4-carbaldehyde with 4-hydrazinobenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Shares the pyrazole ring structure.

    4-Hydrazinobenzamide: Contains the hydrazine and benzamide moieties.

Uniqueness

4-[N’-(5-Oxo-1,3-diphenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino]-benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Eigenschaften

Molekularformel

C22H17N5O2

Molekulargewicht

383.4g/mol

IUPAC-Name

4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]benzamide

InChI

InChI=1S/C22H17N5O2/c23-21(28)16-11-13-17(14-12-16)24-25-20-19(15-7-3-1-4-8-15)26-27(22(20)29)18-9-5-2-6-10-18/h1-14,26H,(H2,23,28)

InChI-Schlüssel

ATSUVENOLUQPBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.